ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate
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Overview
Description
Ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate is an organic compound with a complex structure that includes a naphthyl group, a pyridazinyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with an appropriate aldehyde to form a naphthyl derivative, followed by cyclization with hydrazine derivatives to form the pyridazinyl ring. The final step involves esterification with ethyl acetate under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form quinones.
Reduction: The pyridazinyl ring can be reduced to form dihydropyridazines.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyridazines and related compounds.
Substitution: Various substituted esters and amides
Scientific Research Applications
Ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate involves its interaction with specific molecular targets. The naphthyl group can intercalate with DNA, while the pyridazinyl ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-naphthyl)-2-oxoacetate
- 2-Methyl-1-naphthyl acetate
- Ethyl 4-(4-aminophenyl)-4-oxobutanoate
Uniqueness
Ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate is unique due to its combination of a naphthyl group and a pyridazinyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-18(22)12-20-17(21)10-9-16(19-20)15-8-7-13-5-3-4-6-14(13)11-15/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRMZHUYFQHIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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